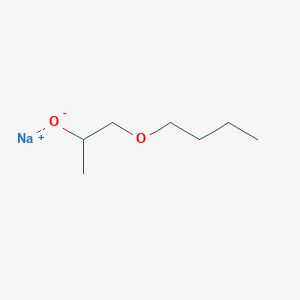

Sodium;1-butoxypropan-2-olate

Beschreibung

Sodium;1-butoxypropan-2-olate (IUPAC name: Sodium 1-butoxypropan-2-olate) is a sodium alkoxide compound. Alkoxides like these are strong bases used in organic synthesis, catalysis, and deprotonation reactions. Their reactivity is influenced by steric hindrance and solubility in non-aqueous solvents.

Eigenschaften

IUPAC Name |

sodium;1-butoxypropan-2-olate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15O2.Na/c1-3-4-5-9-6-7(2)8;/h7H,3-6H2,1-2H3;/q-1;+1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGVNFJGBTSIRBT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOCC(C)[O-].[Na+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NaO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthesis of 1-Butoxypropan-2-Ol Precursor

The parent alcohol, 1-butoxypropan-2-ol, is synthesized via nucleophilic ring-opening of propylene oxide by butanol in the presence of acidic or basic catalysts. This reaction proceeds through an SN2 mechanism, where the alkoxide ion attacks the less substituted carbon of the epoxide:

Industrial-scale production typically employs solid-resin catalysts to favor the α-isomer (1-butoxypropan-2-ol) over the β-isomer (2-butoxypropan-1-ol), achieving >99% regioselectivity.

Deprotonation to Form Sodium 1-Butoxypropan-2-Olate

The sodium salt is generated by deprotonating 1-butoxypropan-2-ol using strong bases such as sodamide (NaNH) or sodium hydride (NaH) in anhydrous solvents like toluene or heptane. The reaction follows:

Sodamide is preferred over metallic sodium due to reduced hydrogen gas evolution, enhancing operational safety.

Optimized Preparation Protocols

Solvent and Temperature Optimization

Reaction medium and temperature critically influence yield and purity:

| Parameter | Optimal Range | Impact on Reaction |

|---|---|---|

| Solvent | Toluene/Heptane | Enhances reactant solubility |

| Temperature | 70–110°C | Accelerates kinetics |

| Base-to-Alcohol Ratio | 1:1.015 | Minimizes unreacted starting material |

In a representative procedure:

-

Mixing : 0.25 mol sodamide and 0.254 mol 1-butoxypropan-2-ol in 240 mL heptane.

-

Reaction : Heating to 80°C for 1.8 hours under nitrogen purge.

-

Workup : Distillation under reduced pressure to isolate the sodium salt.

Large-Scale Industrial Production

Industrial reactors utilize continuous nitrogen purging to evacuate ammonia, preventing back-reaction and ensuring >99% conversion. Post-reaction distillation removes residual solvent and unreacted alcohol, yielding a free-flowing powder.

Comparative Analysis of Base Systems

Sodamide vs. Sodium Hydride

While both bases effectively deprotonate 1-butoxypropan-2-ol, their practical trade-offs are significant:

Sodamide’s ammonia byproduct is less hazardous than hydrogen gas, making it preferable for bulk synthesis.

Purification and Characterization

Distillation Techniques

Post-reaction purification involves:

-

Atmospheric Distillation : Removes low-boiling solvents (heptane: 98°C).

-

Vacuum Distillation : Isolates the sodium salt at reduced pressure (0.1 atm, 150°C).

Wissenschaftliche Forschungsanwendungen

Chemistry: Sodium;1-butoxypropan-2-olate is used as a strong base and nucleophile in organic synthesis. It facilitates the formation of carbon-carbon and carbon-oxygen bonds, making it valuable in the synthesis of complex organic molecules.

Biology: While its direct applications in biology are limited, derivatives of sodium;1-butoxypropan-2-olate are studied for their potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore the potential medicinal applications of compounds derived from sodium;1-butoxypropan-2-olate, particularly in drug synthesis and development.

Industry: In the industrial sector, sodium;1-butoxypropan-2-olate is used in the production of polymers, resins, and other materials. Its role as a catalyst and reagent in various chemical processes is crucial for manufacturing high-performance materials.

Wirkmechanismus

The mechanism of action of sodium;1-butoxypropan-2-olate involves its function as a nucleophile and base. It can deprotonate weak acids and participate in nucleophilic substitution reactions. The sodium ion stabilizes the alkoxide group, enhancing its reactivity in various chemical transformations.

Molecular Targets and Pathways:

Nucleophilic Substitution: Targets electrophilic centers in organic molecules.

Base-Catalyzed Reactions: Facilitates deprotonation and subsequent reactions in organic synthesis.

Vergleich Mit ähnlichen Verbindungen

Sodium Alkoxides

- Sodium tert-butoxide (C₄H₉NaO): Structure: Bulky tert-butoxy group reduces nucleophilicity but enhances base strength in aprotic solvents. Applications: Widely used in elimination and coupling reactions. Safety: No GHS classification per , though real-world handling requires precautions due to moisture sensitivity and flammability .

- Sodium Methoxide (CH₃ONa): Comparison: Less sterically hindered, more nucleophilic but less basic in polar solvents. Commonly used in biodiesel production. Data Gap: Not directly referenced in evidence, but inferred from alkoxide reactivity trends.

Sodium Salts with Sulfonate Groups

Sodium 1-Heptanesulfonate (C₇H₁₅NaO₃S) :

- Sodium 2-Methylprop-2-ene-1-Sulphonate (C₄H₇NaO₃S): Safety: No CLP classification or significant hazards per GHS 1.0 . Contrast: Unlike alkoxides, sulfonates are less reactive and used as electrolytes or monomers in polymer synthesis.

Inorganic Sodium Compounds

Sodium Hydroxide (NaOH) :

- Sodium Nitrate (NaNO₃): Performance: At 80–100 mM concentrations, shows moderate efficacy (denoted as "++" to "+") in unspecified tests, likely related to oxidative or preservative roles .

Sodium Carboxylates and Derivatives

Sodium Lactate (C₃H₅NaO₃) :

- Sodium Nitrite (NaNO₂): Limitations: At 40 mM, shows "--" performance, indicating inefficacy or instability under tested conditions .

Data Tables

Table 1: Structural and Functional Comparison

Key Findings and Contradictions

- Reactivity vs.

- Performance Metrics : Sodium lactate outperforms sodium nitrite in stability/efficacy tests, highlighting the importance of counterion selection in formulations .

- Data Limitations : Direct information on Sodium;1-butoxypropan-2-olate is scarce, necessitating extrapolation from structural analogs.

Q & A

Q. Table 1: Common Characterization Methods

| Parameter | Method | Reference |

|---|---|---|

| Purity (Na content) | ICP-OES | |

| Structural Confirmation | Single-crystal XRD |

Basic: What safety protocols are critical when handling Sodium 1-butoxypropan-2-olate?

Methodological Answer:

- Inert Atmosphere : Conduct all manipulations under nitrogen/argon to prevent violent reactions with moisture or oxygen .

- Quenching : Use dry ethanol or isopropanol (not water) to neutralize residues.

- Storage : Store in flame-sealed ampules or desiccators with molecular sieves.

- Emergency Protocols : Lab personnel must train on spill containment (e.g., using vermiculite) and fire suppression (Class D extinguishers for metal fires) .

Advanced: How can contradictions between spectroscopic and crystallographic data be resolved for Sodium 1-butoxypropan-2-olate?

Methodological Answer:

Discrepancies often arise from dynamic processes (e.g., solvate formation or conformational flexibility). Strategies include:

- Temperature-Dependent Studies : Collect XRD data at multiple temperatures (e.g., 100 K vs. 298 K) to capture structural variations .

- Complementary Spectroscopy : Use solid-state NMR to compare with solution-phase NMR, identifying solvent interactions .

- Computational Modeling : Employ density functional theory (DFT) to simulate spectra under different conditions, cross-validating with experimental data .

Q. Example Workflow :

Solve crystal structure using SHELXL .

Compare bond lengths/angles with DFT-optimized geometry.

Reconcile NMR chemical shifts using shielding tensor calculations.

Advanced: What experimental designs are optimal for studying reaction mechanisms involving Sodium 1-butoxypropan-2-olate?

Methodological Answer:

- Isotopic Labeling : Introduce deuterium or ¹³C at the alkoxide oxygen to track nucleophilic pathways (e.g., in alkylation reactions) .

- Kinetic Profiling : Use stopped-flow techniques to monitor intermediates under pseudo-first-order conditions.

- In Situ Spectroscopy : Employ FTIR or Raman to detect transient species during reactions.

- Control for Solvent Effects : Compare reactivity in polar aprotic (THF) vs. nonpolar (toluene) solvents to elucidate mechanistic pathways.

Q. Table 2: Key Mechanistic Probes

| Probe | Application |

|---|---|

| ¹⁸O Labeling | Oxygen transfer pathways |

| Eyring Analysis | Activation parameters (ΔH‡, ΔS‡) |

| Hammett Plots | Electronic effects on reaction rates |

Basic: Which software tools are recommended for crystallographic refinement of Sodium 1-butoxypropan-2-olate?

Methodological Answer:

- SHELX Suite : SHELXL for refinement of small-molecule structures; SHELXS for direct methods .

- WinGX/ORTEP : For graphical visualization of anisotropic displacement parameters and packing diagrams .

- Validation : Check for missed symmetry or disorder using PLATON or OLEX2 .

Advanced: How can researchers optimize reaction conditions for Sodium 1-butoxypropan-2-olate in complex syntheses?

Methodological Answer:

- Design of Experiments (DOE) : Use factorial designs to test variables (temperature, solvent, stoichiometry) and identify interactions .

- High-Throughput Screening : Employ automated platforms to test >100 conditions in parallel.

- Multivariate Analysis : Apply principal component analysis (PCA) to correlate reaction yields with parameter combinations.

Case Study :

A study on alkoxide-mediated couplings found optimal yields at 0°C in THF with 1.2 eq Na, validated via response surface methodology (RSM) .

Basic: How should researchers handle discrepancies in reported physicochemical properties (e.g., solubility)?

Methodological Answer:

- Standardized Protocols : Follow USP guidelines for solubility testing (e.g., shake-flask method) .

- Control for Hydration : Characterize hydration state via TGA/DSC, as water content drastically alters solubility .

- Cross-Validate : Compare data from independent labs using identical instrumentation (e.g., HPLC for purity checks).

Advanced: What strategies address challenges in quantifying Sodium 1-butoxypropan-2-olate in biological systems?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.